molecular formula C11H10BrClO2 B8171454 (E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate

(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate

Cat. No.: B8171454
M. Wt: 289.55 g/mol
InChI Key: BMBLSMAOJCOMKO-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which is conjugated with an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-6-chlorobenzaldehyde under basic conditions. A common method involves the use of a base such as potassium carbonate in an organic solvent like ethanol. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-bromo-6-chlorobenzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents can facilitate substitution reactions.

    Addition: Electrophiles like bromine or hydrogen halides can add across the double bond in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl acrylates, while addition reactions can produce saturated esters.

Scientific Research Applications

(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Similar in structure but contains difluoro groups instead of chloro and bromo groups.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group and is used in photoactive applications.

    2-Bromo-5-methylpyridine: A simpler structure with a bromine atom on a pyridine ring.

Uniqueness

(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents with the acrylate moiety provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-(2-bromo-6-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBLSMAOJCOMKO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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